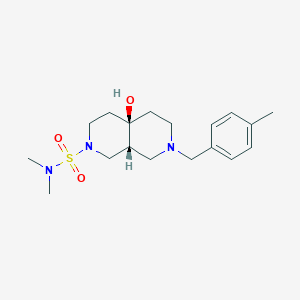![molecular formula C15H21NO2 B5690707 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one](/img/structure/B5690707.png)
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one, also known as MPDV, is a psychoactive drug that belongs to the class of cathinones. MPDV is a synthetic compound that is chemically similar to the natural stimulant found in the khat plant. This drug has been used for research purposes to study its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
The exact mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects:
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce hyperactivity in animals. Additionally, 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one has been shown to increase the release of corticosterone, a stress hormone, in animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one in lab experiments include its ability to induce stimulant-like effects in animals, which can be useful for studying the central nervous system. However, the limitations of using 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one include its potential for abuse and its psychoactive effects, which may confound experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one, including its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Additionally, further research is needed to understand the long-term effects of 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one on the brain and its potential for abuse. Finally, research is needed to develop safer and more effective drugs based on the chemical structure of 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one.
Synthesemethoden
The synthesis of 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one involves several steps, including the reaction of 2,3-dimethylphenol with 2-bromoethylamine hydrobromide to form 2-(2,3-dimethylphenoxy)ethylamine. The amine is then reacted with methyl acrylate in the presence of a base to form the corresponding methyl ester. The final step involves the reduction of the ester to the corresponding pyrrolidinone using lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one has been used in scientific research to investigate its potential as a psychoactive drug. Studies have shown that 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one has stimulant-like effects on the central nervous system, similar to other cathinones. 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its psychoactive effects.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-4-6-14(13(11)3)18-10-9-16-12(2)7-8-15(16)17/h4-6,12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLJYZDSIJZGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1CCOC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5690627.png)
![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-pyridin-3-ylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5690628.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5690646.png)
![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5690655.png)
![3-(1,3-benzodioxol-5-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5690681.png)


![rel-(3R,4S)-1-{2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(5-methyl-2-furyl)-3-pyrrolidinamine dihydrochloride](/img/structure/B5690697.png)
![2-{2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5690702.png)
![4-[(benzyloxy)carbonyl]phenyl 2-furoate](/img/structure/B5690706.png)
![4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one](/img/structure/B5690710.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690713.png)
